Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure and properties. It is classified under the category of pyrrolidine derivatives, which are cyclic amines that play a significant role in various chemical reactions and applications. The compound is recognized for its potential in pharmaceutical and synthetic chemistry.
The compound can be sourced from various chemical suppliers, including specialized laboratories and online platforms that provide chemical substances for research and industrial purposes. Notable suppliers include AChemBlock and VWR, where it is available in high purity levels, typically around 97% .
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is classified as an organic compound, specifically within the categories of heterocycles and carboxylates. It is identified by its Chemical Abstracts Service number 916423-53-5 and has a molecular formula of C14H14N2O3 with a molecular weight of 258.28 g/mol .
The synthesis of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as benzylamine, cyanoacetic acid, and an appropriate carbonyl compound.
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate features a pyrrolidine ring with various substituents:
The structural representation can be expressed using the simplified molecular-input line-entry system (SMILES) notation: N#CC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O. This notation highlights the connectivity of atoms within the molecule .
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate can participate in various chemical reactions typical for pyrrolidine derivatives:
The reaction conditions for these transformations often require careful control of pH, temperature, and reaction time to ensure selectivity and yield.
The mechanism of action for Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate largely depends on its interactions with biological targets or its role in synthetic pathways.
Quantitative data regarding its efficacy or reactivity would typically be obtained through experimental studies assessing its biological activity or reaction kinetics.
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate exhibits several notable physical properties:
Relevant data regarding these properties can often be found in supplier databases or chemical safety sheets .
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate has several potential applications:
Research into its applications continues, particularly in fields related to medicinal chemistry and materials science .
The introduction of the cyano group at the C3 position of the pyrrolidine ring is a critical transformation enabling downstream functionalization into amines, carboxylic acids, or heterocyclic systems. Key methodologies include:
Table 1: Cyanating Agent Performance Comparison
| Agent | Conditions | Yield (%) | Advantages/Limitations |
|---|---|---|---|
| Ethyl cyanoformate | Hb catalyst, H₂O, 25°C | 91 | Aqueous, biocompatible, high yield |
| TMSCN | TFA, CH₂Cl₂, 0°C to RT | 78 | Moisture-sensitive, requires anhydrous |
| NaCN | pH 9 buffer, 60°C | 65 | High toxicity, poor functional group tolerance |
Biocatalytic methods using hemoglobin (e.g., HbRb) represent a green chemistry advancement, leveraging water as a solvent and ECF as a cyanide source while maintaining stereochemical integrity [5].
Hofmann rearrangements convert carboxamides to amines with carbon chain shortening, facilitating spirocyclic scaffold synthesis. For benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, this strategy enables N-heterocycle expansion:
Critical Parameters:
The C1 nitrogen protection strategy profoundly impacts synthetic efficiency and downstream deprotection compatibility:
Benzyl Carbamate (Cbz/Z)
tert*-Butyl Carbamate (Boc)
Table 2: Protecting Group Orthogonality in Pyrrolidine Synthesis
| Property | Benzyl Carbamate | tert*-Butyl Carbamate |
|---|---|---|
| Deprotection | H₂/Pd-C, 1 atm | 50% TFA in CH₂Cl₂ |
| Stability to Acids | Moderate | Poor |
| Stability to Bases | High | High |
| Side Reactions | None | tert-Butylation of phenols |
For benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, the benzyl carbamate group enables hydrogenolytic deprotection without affecting the C3-cyano group or ketone. However, Boc protection is preferable if hydrogenation-sensitive groups (e.g., halides) are present [3] [10].
Flow chemistry enhances reproducibility and safety for hazardous intermediates in benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate synthesis:
Advantages Over Batch:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4